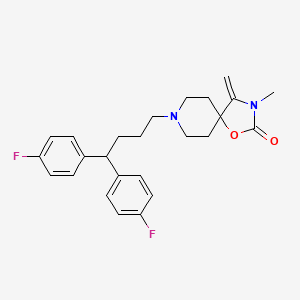

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-methyl-4-methylene-

Descripción

1-Oxa-3,8-diazaspiro(4.5)decan-2-ona, 8-(4,4-bis(4-fluorofenil)butil)-3-metil-4-metileno- es un compuesto orgánico complejo con una estructura espirocíclica única. Este compuesto es conocido por sus potenciales propiedades farmacológicas, particularmente en el campo de la química medicinal. Se ha estudiado por sus efectos inhibitorios sobre la absorción de calcio neuronal y su acción protectora contra el edema cerebral y los déficits de memoria .

Propiedades

Número CAS |

134069-69-5 |

|---|---|

Fórmula molecular |

C25H28F2N2O2 |

Peso molecular |

426.5 g/mol |

Nombre IUPAC |

8-[4,4-bis(4-fluorophenyl)butyl]-3-methyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

InChI |

InChI=1S/C25H28F2N2O2/c1-18-25(31-24(30)28(18)2)13-16-29(17-14-25)15-3-4-23(19-5-9-21(26)10-6-19)20-7-11-22(27)12-8-20/h5-12,23H,1,3-4,13-17H2,2H3 |

Clave InChI |

MCAALVOMMYVHDQ-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 1-Oxa-3,8-diazaspiro(4.5)decan-2-ona, 8-(4,4-bis(4-fluorofenil)butil)-3-metil-4-metileno- implica varios pasos. Una ruta sintética común incluye la reacción de 8-[2-(4-fluorofenil)etil]-4-metileno-1,3-dioxa-8-azaspiro[4.5]decan-2-ona con n-butilamina . La reacción se lleva a cabo típicamente en un solvente orgánico como el xileno bajo condiciones de reflujo. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

1-Oxa-3,8-diazaspiro(4.5)decan-2-ona, 8-(4,4-bis(4-fluorofenil)butil)-3-metil-4-metileno- sufre diversas reacciones químicas, incluyendo:

Oxidación: Este compuesto se puede oxidar usando agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción se pueden realizar utilizando reactivos como hidruro de litio y aluminio o borohidruro de sodio.

Aplicaciones Científicas De Investigación

1-Oxa-3,8-diazaspiro(4

Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas.

Biología: El compuesto ha mostrado potencial en la modulación de la absorción de calcio neuronal, lo cual es crucial para varios procesos celulares.

Medicina: Se ha investigado por sus propiedades neuroprotectoras, particularmente en la prevención del edema cerebral y los déficits de memoria.

Mecanismo De Acción

El mecanismo de acción de 1-Oxa-3,8-diazaspiro(4.5)decan-2-ona, 8-(4,4-bis(4-fluorofenil)butil)-3-metil-4-metileno- implica su interacción con los canales de calcio neuronales. Al inhibir la absorción de calcio, el compuesto puede prevenir la entrada excesiva de calcio, que está asociada con el daño neuronal y los déficits de memoria. Los objetivos moleculares incluyen los canales de calcio y las vías de señalización asociadas .

Comparación Con Compuestos Similares

Compuestos similares a 1-Oxa-3,8-diazaspiro(4.5)decan-2-ona, 8-(4,4-bis(4-fluorofenil)butil)-3-metil-4-metileno- incluyen:

Derivados de 2-Azaspiro(4.4)nonano-1,3-diona: Estos compuestos también exhiben propiedades neuroprotectoras y se han estudiado por sus actividades anticonvulsivas.

1,4-Diazaspiro(5.5)undecan-3,5-dionas: Estos compuestos comparten una estructura espirocíclica similar y se han investigado por su potencial en el tratamiento de trastornos neurológicos. La singularidad de 1-Oxa-3,8-diazaspiro(4.5)decan-2-ona, 8-(4,4-bis(4-fluorofenil)butil)-3-metil-4-metileno- radica en su patrón de sustitución específico y su potente efecto inhibitorio sobre la absorción de calcio neuronal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.